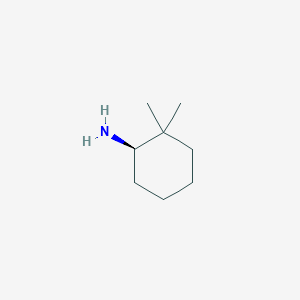
(r)-2,2-Dimethylcyclohexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2,2-Dimethylcyclohexanamine is an organic compound that belongs to the class of amines It is characterized by a cyclohexane ring with two methyl groups attached to the second carbon and an amine group attached to the same carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2-Dimethylcyclohexanamine typically involves the reduction of the corresponding ketone, 2,2-dimethylcyclohexanone, using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then quenched with water or an aqueous acid to yield the amine.
Industrial Production Methods
On an industrial scale, the production of ®-2,2-Dimethylcyclohexanamine may involve catalytic hydrogenation of the corresponding nitrile or imine. This process is typically carried out in the presence of a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel. The reaction conditions include elevated temperatures and pressures to ensure complete conversion of the starting material to the desired amine.
Chemical Reactions Analysis
Types of Reactions
®-2,2-Dimethylcyclohexanamine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated amines.
Scientific Research Applications
®-2,2-Dimethylcyclohexanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of amine metabolism and enzyme interactions.
Industry: The compound is used in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of ®-2,2-Dimethylcyclohexanamine involves its interaction with various molecular targets, including enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity. Additionally, the compound can interact with cell membranes, affecting their permeability and function.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: Similar structure but lacks the two methyl groups.
2,2-Dimethylcyclopentylamine: Similar structure but with a cyclopentane ring instead of a cyclohexane ring.
2,2-Dimethylcyclohexanol: Similar structure but with a hydroxyl group instead of an amine group.
Uniqueness
®-2,2-Dimethylcyclohexanamine is unique due to the presence of both the cyclohexane ring and the two methyl groups, which confer specific steric and electronic properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound in various applications.
Properties
Molecular Formula |
C8H17N |
|---|---|
Molecular Weight |
127.23 g/mol |
IUPAC Name |
(1R)-2,2-dimethylcyclohexan-1-amine |
InChI |
InChI=1S/C8H17N/c1-8(2)6-4-3-5-7(8)9/h7H,3-6,9H2,1-2H3/t7-/m1/s1 |
InChI Key |
XVXGXOJNGBLOKR-SSDOTTSWSA-N |
Isomeric SMILES |
CC1(CCCC[C@H]1N)C |
Canonical SMILES |
CC1(CCCCC1N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine](/img/structure/B12438765.png)
![(1S,2S,3R,5S)-3-(7-{[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino}-5-[(R)-propane-1-sulfinyl]-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B12438771.png)
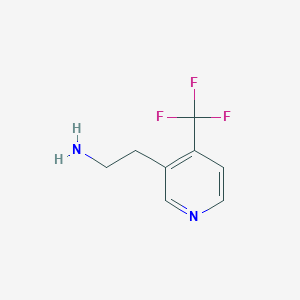
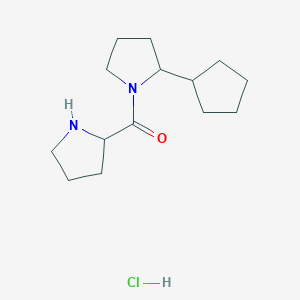
![1-[4-(4-Propoxy-phenoxy)-phenyl]-ethanone](/img/structure/B12438784.png)


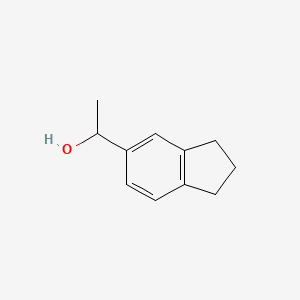
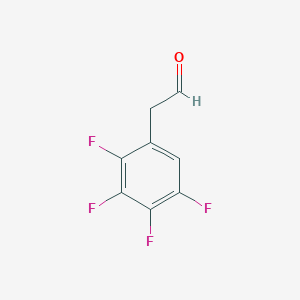
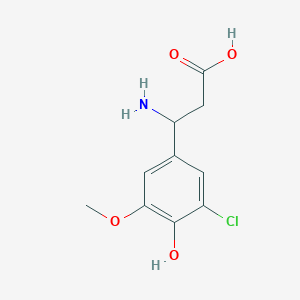
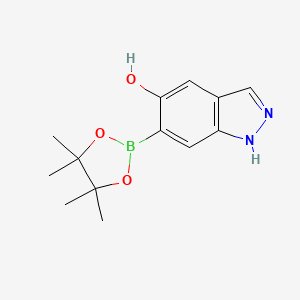

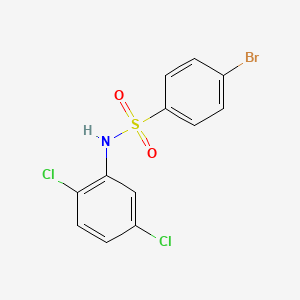
![[4,5-Dihydroxy-6-[4-hydroxy-3-[3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyloxy]-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)oxan-3-yl] 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate](/img/structure/B12438851.png)
